1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is a compound that features a benzazepine core structure with a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or HCl in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane or HCl in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid has several scientific research applications:
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from reacting with other reagents during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl (Boc) protected amines: These compounds share the Boc protecting group but differ in the core structure.
N-Boc protected heteroarenes: These include indoles, pyrroles, and related structures.
Uniqueness
1-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid is unique due to its benzazepine core, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12-9-5-4-7-11(12)8-6-10-13(17)14(18)19/h4-5,7,9,13H,6,8,10H2,1-3H3,(H,18,19) |
InChI Key |
IHDPZSMQTZFMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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